molecular formula C7H4FNS B075342 4-Fluorophenyl isothiocyanate CAS No. 1544-68-9

4-Fluorophenyl isothiocyanate

Cat. No. B075342
CAS RN: 1544-68-9
M. Wt: 153.18 g/mol
InChI Key: NFIUJHJMCQQYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl isothiocyanate is a chemical compound used in various synthetic and analytical chemistry applications. Its unique structural features contribute to its reactivity and utility in synthesizing novel organic compounds, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of 4-Fluorophenyl isothiocyanate involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good products. This process is characterized by its efficiency and the high yields of the resulting compounds, which are further used in a range of chemical transformations (Saeed et al., 2011).

Molecular Structure Analysis

The molecular and conformational properties of 4-Fluorophenyl isothiocyanate derivatives have been extensively analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal that the carbonyl and thiourea groups in the molecule adopt an almost planar configuration, which is stabilized by intramolecular hydrogen bonding, contributing to its chemical reactivity and physical properties (Saeed et al., 2011).

Scientific Research Applications

  • Synthesis of Novel Compounds : 4-Fluorophenyl isothiocyanate is used in the synthesis of new chemical entities, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which are characterized for their structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).

  • Development of Inhibitors : It serves as a precursor for producing N,N′-disubstituted thioureas, which are target-oriented inhibitors of human soluble epoxide hydrolase (hsEH), indicating potential medicinal applications (Pitushkin, Burmistrov, & Butov, 2018).

  • Fluorescent Labeling in Biochemistry : Utilized in the creation of fluorescent Edman reagents for automated solid phase-sequencing, offering high detection sensitivity and clean microsequencing patterns (Salnikow, Palacz, & Wittmann-Liebold, 1987).

  • Production of Fluorescent Dyes : Used in synthesizing functionalized fluorescent dyes, such as Boranil fluorophores, which have applications in luminescence and labeling experiments (Frath, Azizi, Ulrich, & Ziessel, 2012).

  • Radiochemical Applications : Synthesized as 4-([F-18]fluoromethyl)phenyl isothiocyanate for labeling oligonucleotides, demonstrating its use in the field of radiochemistry (Hedberg & Långstrom, 1997).

  • Liquid Crystal Technology : Applied in the synthesis of fluorosubstituted phenyltolanes with NCS, CN, and F groups, contributing to the development of high birefringence nematic mixtures for photonic applications (Dziaduszek, Dąbrowski, Urban, Garbat, Glushchenko, & Czupryński, 2017).

  • Electrostatic Potential Analysis : Employed in studies on Molecular Electrostatic Potential (MEP) and HOMO-LUMO band gap of isomers, highlighting its role in computational chemistry (Silvarajoo, Osman, Kamarudin, Razali, Yusoff, Bhat, Rozaini, & Juahir, 2020).

  • Investigation of Mesogenic Properties : Used to synthesize compounds with fluoroisothiocyanatobiphenyl moiety to study their mesomorphic properties, informing material science research (Dąbrowski, Dziaduszek, Garbat, Filipowicz, Urban, Gauza, & Sasnouski, 2010).

Safety And Hazards

4-Fluorophenyl isothiocyanate is classified as a skin corrosive, skin sensitizer, and respiratory sensitizer . It is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Fluorophenyl isothiocyanate has been used in the synthesis of thiourea derivatives . It has also been used in the preparation of - (4-phenylsulfonyl)-benzoic acid hydrazide . These applications suggest potential future directions for the use of this compound in various chemical syntheses .

properties

IUPAC Name

1-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUJHJMCQQYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061768
Record name p-Fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl isothiocyanate

CAS RN

1544-68-9
Record name 4-Fluorophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1544-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorophenyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-fluoro-4-isothiocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Fluorophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Fluorophenyl isothiocyanate
Reactant of Route 5
4-Fluorophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Fluorophenyl isothiocyanate

Citations

For This Compound
173
Citations
H Akiyama, N Yoshida, Y Araki, K Ouchi - Journal of the Chemical …, 1968 - pubs.rsc.org
… 2 indicates that the rates for 4-fluorophenyl isothiocyanate with anilines are much greater than … than phenyl group, so 4-fluorophenyl isothiocyanate reacts faster with aniline than does …
Number of citations: 2 pubs.rsc.org
UM OSMAN, S SILVARAJOO, IUH BHAT… - X-ray Structure …, 2020 - jstage.jst.go.jp
… Compound 1 was synthesized from the reaction between 4-fluorophenyl isothiocyanate and hydrazine hydrate in hot ethanol. Colorless crystals of compound 1 suitable for X-ray …
Number of citations: 5 www.jstage.jst.go.jp
MN Mısır, G Mısır, O Bekircan, H Kantekin, D Öztürk… - Polyhedron, 2021 - Elsevier
… original 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)hydrazinecarbothioamide (1) was synthesized as a result of the reaction of 4-chlorobenzyl hydrazide and 4-fluorophenyl isothiocyanate. …
Number of citations: 5 www.sciencedirect.com
SF Barbuceanu, G Bancescu, OD Cretu… - Revista de Chimie …, 2010 - bch.ro
… In the reaction of 4-(4-bromophenylsulfonyl)-benzoic acid hydrazide 1 with 4fluorophenyl isothiocyanate, the new 1-[4-(4-bromophenylsulfonyl)benzoyl]-4-(4-fluorophenyl)-thiosemi…
Number of citations: 26 bch.ro
SF Barbuceanu, G Bancescu, OD Cretu, C Draghici… - Rev. Chim.(Bucureşti), 2010 - bch.ro
… Acylthiosemicarbazide 2 was obtained by nucleophilic addition of hydrazide 1 to 4-fluorophenyl isothiocyanate. The 5-(4-(phenylsulfonyl) phenyl)-4-(4-fluorophenyl)-2H-1,2,4-triazole-3(…
Number of citations: 8 bch.ro
B Liu, M Tu, D Zacher… - Advanced Functional …, 2013 - Wiley Online Library
… The use of NH 2 -bdc allowed selective post-synthetic modification by 4-fluorophenyl isothiocyanate (FPI), as our choice of a probe molecule, via chemical binding and formation of …
Number of citations: 71 onlinelibrary.wiley.com
SF Barbuceanu, G Bancescu, C Draghici… - Rev Chim (Bucharest), 2012 - bch.ro
… The new intermediate acylthiosemicarbazide was obtained by treatment of 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide 1with 4-fluorophenyl isothiocyanate. Structures of the new …
Number of citations: 5 bch.ro
M Yolal, S Basoglu, H Bektas, S Demirci… - Russian Journal of …, 2012 - Springer
… Treatment of amine (II) with 4 fluorophenyl isothiocyanate afforded the corresponding thiourea derivative (V). Compound (V) was converted to thiazolidinone and thiazoline deriv atives (…
Number of citations: 30 link.springer.com
I Cascorbi, ER Lochmann, R Roth - Ecotoxicology and Environmental …, 1995 - Elsevier
… With the exception of 9 (2-(2-butoxyethoxy)ethanol) and 19 (4-fluorophenyl isothiocyanate) all substances were three to six times more toxic in the uracil uptake experiments. However, …
Number of citations: 2 www.sciencedirect.com
AS Abdelrazeq, HA Ghabbour, AA El-Emam… - Acta Crystallographica …, 2020 - scripts.iucr.org
… 41, 1260-1264.] ) via the reaction with 2-bromo-4-fluorophenyl isothiocyanate B to yield the corresponding 4-(1-adamantylcarbonyl)-1-(2-bromo-4-fluorophenyl)-2-thiosemicarbazide C, …
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.